N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a furan ring, and a dimethoxyphenyl group. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a dimethoxyphenyl halide reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Interfering with Cellular Processes: Such as cell division, apoptosis, or signal transduction pathways.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
This compound: Similar in structure but with different substituents on the thiazole or furan rings.
Thiazole Derivatives: Compounds with variations in the thiazole ring, such as different alkyl or aryl groups.
Furan Derivatives: Compounds with different substituents on the furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16N2O3S/c1-10-4-6-15(21-10)13-9-22-16(18-13)17-12-8-11(19-2)5-7-14(12)20-3/h4-9H,1-3H3,(H,17,18) |
InChI Key |
HYJNULWHZKDGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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